2-[2-chloro-6-[(4-chlorophenyl)methyl]pyrimidin-4-yl]propan-2-ol
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Overview
Description
2-[2-chloro-6-[(4-chlorophenyl)methyl]pyrimidin-4-yl]propan-2-ol is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological applications due to their structural diversity and biological activities
Preparation Methods
The synthesis of 2-[2-chloro-6-[(4-chlorophenyl)methyl]pyrimidin-4-yl]propan-2-ol can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. The reaction typically involves the use of boron reagents and palladium catalysts .
Industrial production methods for this compound may involve large-scale synthesis using similar coupling reactions, optimized for higher yields and purity. The specific reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure the efficient production of the compound.
Chemical Reactions Analysis
2-[2-chloro-6-[(4-chlorophenyl)methyl]pyrimidin-4-yl]propan-2-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other substituents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for the synthesis of this compound.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[2-chloro-6-[(4-chlorophenyl)methyl]pyrimidin-4-yl]propan-2-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[2-chloro-6-[(4-chlorophenyl)methyl]pyrimidin-4-yl]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
2-[2-chloro-6-[(4-chlorophenyl)methyl]pyrimidin-4-yl]propan-2-ol can be compared with other pyrimidine derivatives, such as:
2,4,6-Trisubstituted Pyrimidines: These compounds have similar structural features and are used in various pharmacological applications.
6-Substituted Uracil Derivatives: These compounds are important in the development of antiviral agents.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities. Its structural features allow for diverse chemical modifications, making it a valuable compound in scientific research.
Properties
Molecular Formula |
C14H14Cl2N2O |
---|---|
Molecular Weight |
297.2 g/mol |
IUPAC Name |
2-[2-chloro-6-[(4-chlorophenyl)methyl]pyrimidin-4-yl]propan-2-ol |
InChI |
InChI=1S/C14H14Cl2N2O/c1-14(2,19)12-8-11(17-13(16)18-12)7-9-3-5-10(15)6-4-9/h3-6,8,19H,7H2,1-2H3 |
InChI Key |
SZQKNHTWIMWZMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC(=NC(=C1)CC2=CC=C(C=C2)Cl)Cl)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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